molecular formula C10H13BrFNO2S B8015250 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide

Cat. No.: B8015250
M. Wt: 310.19 g/mol
InChI Key: ZURZRTJFWXAIMZ-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a bromine atom at the 4-position, a fluorine atom at the 3-position, and two ethyl groups attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and diethylamine.

    Sulfonylation: The aniline derivative undergoes sulfonylation with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonamide intermediate.

    N-Alkylation: The sulfonamide intermediate is then subjected to N-alkylation using diethylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for sulfonylation and N-alkylation steps, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfinamides or thiols.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or proteins.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors. The sulfonamide group mimics the structure of natural substrates or cofactors, allowing the compound to bind to the active site of the target enzyme or receptor, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-diethylbenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    4-fluoro-N,N-diethylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    N,N-diethyl-3-fluorobenzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity and interactions.

Uniqueness

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets. The dual halogenation can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZRTJFWXAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and diethylamine (0.38 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide (0.41 g, 90%) was provided after purification. HRMS: calcd for C10H13BrFNO2S, 308.98344; found (EI, M+.), 308.9822. HPLC purity 100.0% at 210-370 nm, 10.9 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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